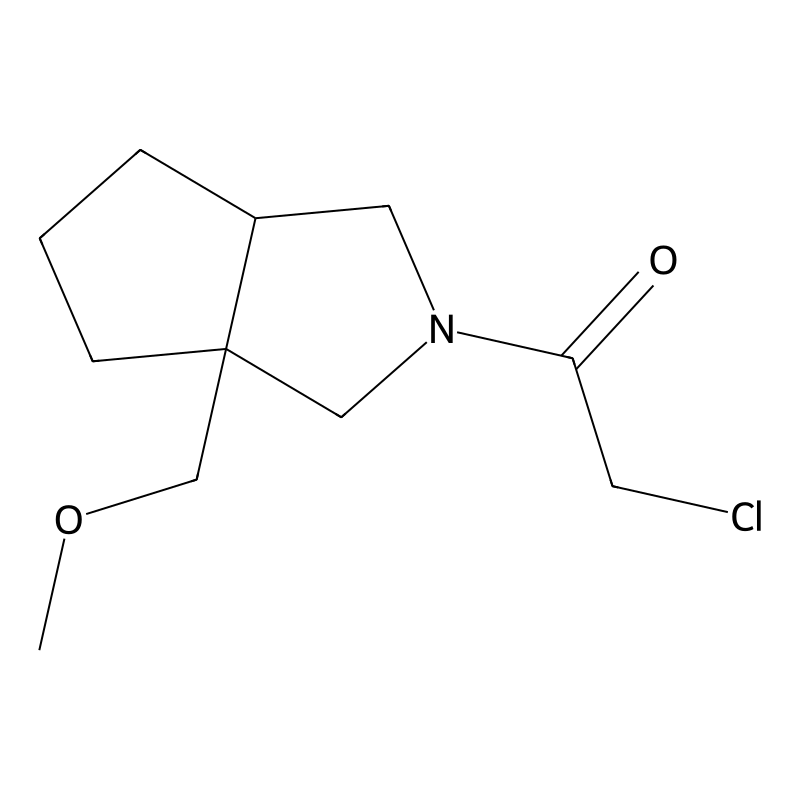2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Catalog No.
S947897
CAS No.
2098049-56-8
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2098049-56-8
Product Name
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
IUPAC Name
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone
Molecular Formula
C11H18ClNO2
Molecular Weight
231.72 g/mol
InChI
InChI=1S/C11H18ClNO2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8H2,1H3
InChI Key
WKJBYGBLJXRUKA-UHFFFAOYSA-N
SMILES
COCC12CCCC1CN(C2)C(=O)CCl
Canonical SMILES
COCC12CCCC1CN(C2)C(=O)CCl
MXE is a dissociative drug that was first synthesized in 2010 by a team of researchers at the University of Milan. MXE is structurally related to ketamine and phencyclidine (PCP), and it shares some of their effects, such as psychostimulant and anesthetic properties. MXE has been marketed online as a legal high and has gained popularity in recreational drug use. However, due to its potential harmful effects, MXE has been banned in several countries.
MXE is a white crystalline powder that is soluble in water, methanol, and ethanol. It has a melting point of 134 °C and a boiling point of 323 °C. The chemical formula of MXE is C15H21ClN2O, and its molar mass is 280.799 g/mol.
MXE can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclopentanone in the presence of ammonium chloride and calcium carbonate. The obtained product is then reacted with hydrochloric acid and aluminum chloride to produce MXE. The purity of MXE can be determined by different analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
MXE can be detected and quantified in biological samples by different analytical methods, such as GC-MS, liquid chromatography-mass spectrometry (LC-MS), and immunoassays. These methods can be used to monitor MXE use, assess its pharmacokinetics, and investigate its metabolism.
MXE has been reported to have anesthetic, analgesic, antidepressant, and cognitive-enhancing effects in animal models. MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to a dissociative state and altered perception. MXE also affects other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine.
MXE has been shown to have acute toxicity in animal studies, such as respiratory depression, convulsions, and death. Long-term use of MXE can result in cognitive deficits, psychosis, and addiction. However, the toxicity and safety of MXE in humans are not well-established, and more studies are needed to determine its risks and benefits.
MXE has been investigated for its potential use in scientific research, such as studying the role of NMDA receptors in neural plasticity, pain, and stress. MXE has also been used as an anesthetic in animal studies and as a tool for investigating the mechanisms of schizophrenia and depression.
MXE has been classified as a new psychoactive substance (NPS), and its use has been reported in several countries. However, due to its potential harms, MXE has been banned in several countries, such as the UK, USA, and China. The research on MXE has been limited, and more studies are needed to determine its pharmacological properties, safety, and potential therapeutic applications.
MXE has potential applications in different fields of research and industry, such as neuroscience, pharmacology, and chemical synthesis. MXE and its derivatives may have therapeutic applications in treating neurological disorders, such as depression, anxiety, and addiction. MXE may also serve as a tool for studying the mechanisms of NMDA receptors and exploring new chemical pathways for drug synthesis.
The use of MXE as a recreational drug and its potential harms have raised concerns about its safety and legality. The lack of research on MXE and its long-term effects on humans hinder its potential applications in therapy and industry. To address these limitations, future studies should focus on investigating the pharmacology, safety, and potential therapeutic applications of MXE and its derivatives. The development of new analytical methods and controlled studies is needed to determine the risks and benefits of MXE use. The regulation of MXE and other NPSs may also be necessary to promote their safe and responsible use in scientific and medical contexts.
for MXE research may include exploring its potential as a tool for drug discovery, investigating its effects on neural networks and behavior, and assessing its safety and efficacy in clinical trials. The use of MXE as a psychotherapeutic aid may also be worth exploring, as its dissociative effects may be useful in treating trauma and other mental health disorders. Overall, future research on MXE and its derivatives may lead to the development of new drugs and therapies that can improve human health and well-being.
XLogP3
1.4
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








